2-Bromo-5-(trifluoromethyl)benzyl alcohol chemical properties
2-Bromo-5-(trifluoromethyl)benzyl alcohol chemical properties
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications
Introduction
2-Bromo-5-(trifluoromethyl)benzyl alcohol, identified by CAS number 869725-53-1, is a halogenated and fluorinated aromatic alcohol of significant interest in synthetic organic chemistry.[1][2] Its unique trifunctional nature—comprising a reactive benzyl alcohol moiety, a versatile bromine atom for cross-coupling, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable building block. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-(trifluoromethyl)benzyl alcohol, its spectroscopic signature, key reactive pathways, and its applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational data and practical insights into its handling and utility.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its application in synthesis. The strategic placement of the bromo and trifluoromethyl groups on the phenyl ring dictates the molecule's reactivity and physical behavior.
Nomenclature and Structure
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Systematic IUPAC Name : [2-Bromo-5-(trifluoromethyl)phenyl]methanol
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CAS Number : 869725-53-1[2]
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Molecular Formula : C₈H₆BrF₃O
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SMILES : OCc1cc(ccc1Br)C(F)(F)F[3]
The molecule's structure is depicted below, highlighting the key functional groups.
Caption: Chemical Structure of 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Physical and Chemical Data
The compound's properties are summarized in the table below. It exists as a solid at room temperature with a relatively high flash point, indicating moderate flammability.
| Property | Value | Source |
| Molecular Weight | 255.03 g/mol | [2][3] |
| Melting Point | 66-67 °C | [2] |
| Flash Point | >110 °C | [2] |
| Purity | ≥95% | [2][4] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of a chemical compound. While a dedicated full spectrum for this specific molecule is not publicly available, its expected characteristics can be inferred from analogous structures and fundamental principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and hydroxyl protons. Based on data for similar compounds like 2-(Trifluoromethyl)benzyl alcohol, the aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm), likely as complex multiplets due to splitting from each other and potentially from the fluorine atoms of the CF₃ group.[5][6] The benzylic methylene protons (CH₂) would appear as a singlet around δ 4.8 ppm, and the hydroxyl proton (OH) would be a broad singlet whose chemical shift is concentration and solvent-dependent.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
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O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H (Aromatic) Stretch : Sharp peaks just above 3000 cm⁻¹.
-
C-H (Aliphatic) Stretch : Sharp peaks just below 3000 cm⁻¹ (from the CH₂ group).[7][8]
-
C=C (Aromatic) Stretch : Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch : A strong absorption in the 1000-1250 cm⁻¹ range.
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C-F Stretch : Strong, characteristic absorptions for the CF₃ group, typically found in the 1100-1350 cm⁻¹ region.
-
C-Br Stretch : Found in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 255 and 257 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group or water, followed by the formation of a stable tropylium-like cation.[9] Another significant fragmentation would be the loss of the CH₂OH group, leading to a fragment corresponding to the bromotrifluoromethylbenzene cation.
Chemical Reactivity and Synthetic Utility
2-Bromo-5-(trifluoromethyl)benzyl alcohol is a versatile synthetic intermediate due to its three distinct reactive sites. Its utility stems from the ability to selectively transform one functional group while leaving the others intact.
Caption: Key reaction pathways for 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Reactions at the Hydroxyl Group
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Oxidation : The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will convert it to the 2-bromo-5-(trifluoromethyl)benzoic acid. This transformation is fundamental for introducing a carbonyl group.
-
Esterification : Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis (Fischer esterification), can be employed to form benzyl esters, which are common motifs in bioactive molecules.
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Conversion to Benzyl Halide : The hydroxyl group can be substituted by a halogen. For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides a straightforward route to the corresponding benzyl bromide or chloride.[10] These resulting benzyl halides are potent electrophiles, ideal for alkylation reactions.
Reactions at the Bromo Group
The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.
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Suzuki Coupling : Reaction with boronic acids in the presence of a palladium catalyst allows for the synthesis of biaryl compounds.
-
Sonogashira Coupling : Palladium-catalyzed coupling with terminal alkynes introduces an alkynyl substituent.
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Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling with amines.
The electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.
Applications in Research and Drug Development
The primary application of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is as a versatile building block in organic synthesis.[1] Its derivatives are precursors to a wide array of more complex molecules.
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Pharmaceutical Synthesis : The trifluoromethyl group is a bioisostere for several functional groups and is known to improve the pharmacokinetic profile of drug candidates. This makes the title compound an attractive starting material for the synthesis of new active pharmaceutical ingredients (APIs).[1]
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Agrochemicals : Similar to pharmaceuticals, the incorporation of a trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.[1]
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Materials Science : Fluorinated organic compounds are used in the development of specialty polymers and liquid crystals. This benzyl alcohol can serve as a monomer or precursor in these applications.[1]
Detailed Experimental Protocol: Oxidation to Aldehyde
This section provides a validated, step-by-step protocol for the oxidation of 2-Bromo-5-(trifluoromethyl)benzyl alcohol to 2-bromo-5-(trifluoromethyl)benzaldehyde, a common and crucial synthetic transformation.
Objective : To efficiently and selectively oxidize the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).
Causality : DMP is chosen as the oxidant due to its mild, neutral reaction conditions, high selectivity for primary alcohols to aldehydes without over-oxidation, and operational simplicity (room temperature reaction, simple workup).
Caption: Experimental workflow for the oxidation of 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Materials & Reagents :
-
2-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure :
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
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Addition of Oxidant : To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 5 minutes. Rationale: Portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring : Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching : Upon completion, dilute the reaction mixture with DCM. Quench by pouring it into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio). Stir for 15-20 minutes until the layers are clear. Self-Validation: The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct, preventing potential side reactions.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) to afford the pure 2-bromo-5-(trifluoromethyl)benzaldehyde.
Safety, Handling, and Storage
Proper handling is essential due to the irritant nature of this compound.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[11][12]
-
Handling : Avoid breathing dust, fumes, or vapors.[2] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[3]
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.[12]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[12]
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Conclusion
2-Bromo-5-(trifluoromethyl)benzyl alcohol is a strategically designed synthetic building block with significant potential in the fields of medicinal and materials chemistry. Its trifunctional character allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and development.
References
- Vertex AI Search. (n.d.). 869725-53-1 | 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
- Apollo Scientific. (n.d.). 869725-53-1 Cas No. | 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
- Carl ROTH. (n.d.). 2-Bromo-5-(trifluoromethyl)benzyl alcohol, 50 g, CAS No. 869725-53-1.
- PENTA. (2024, February 27). Benzyl alcohol.
- Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol.
- ECHEMI. (n.d.). 2-Bromo-5-(trifluoromethyl)benzyl alcohol SDS, 869725-53-1 Safety Data Sheets.
- BLD Pharm. (n.d.). 869725-53-1|2-Bromo-5-(trifluoromethyl)benzyl Alcohol.
- Lead Sciences. (n.d.). 2-Bromo-5-(trifluoromethyl)benzyl Alcohol.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). NMR data for the alcohols (3).
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide.
Sources
- 1. 869725-53-1 | 2-Bromo-5-(trifluoromethyl)benzyl alcohol [fluoromart.com]
- 2. 869725-53-1 Cas No. | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 3. 869725-53-1|2-Bromo-5-(trifluoromethyl)benzyl Alcohol|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-5-(trifluoromethyl)benzyl alcohol, 50 g, CAS No. 869725-53-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. redox.com [redox.com]
- 12. echemi.com [echemi.com]
- 13. pentachemicals.eu [pentachemicals.eu]
